molecular formula C8H12NO7P B146092 Pyridoxal phosphate hydrate CAS No. 41468-25-1

Pyridoxal phosphate hydrate

Cat. No. B146092
CAS RN: 41468-25-1
M. Wt: 265.16 g/mol
InChI Key: CEEQUQSGVRRXQI-UHFFFAOYSA-N
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Description

Pyridoxal phosphate hydrate (PLPHYD) is a derivative of Vitamin B6 and plays a crucial role as a cofactor in various enzymatic reactions. It is involved in the metabolism of amino acids, including transamination, decarboxylation, and racemization processes . The crystal structure of PLPHYD has been determined, showing that it forms monoclinic needles with specific cell dimensions and interacts with water molecules to form a gem-diol in the crystalline state .

Synthesis Analysis

A new synthesis method for pyridoxal-5'-phosphate has been developed through the hydrolysis of Schiff bases derived from pyridoxal. This method allows for the preparation of pyridoxal-5'-phosphate in a crystalline form without the need for further purification, as confirmed by UV, IR, and NMR spectroscopy .

Molecular Structure Analysis

The spatial structure and conformations of hydrazones derived from pyridoxal 5'-phosphate have been studied using quantum chemistry and NMR techniques. These studies have revealed the conformational behavior of these compounds and their ability to chelate metals, which is significant for their biological activity . Additionally, the crystal and molecular structure of PLPHYD has been elucidated, showing its interaction with water molecules and the formation of gem-diol .

Chemical Reactions Analysis

Pyridoxal-5'-phosphate (PLP) is known for its ability to form Schiff bases with various compounds, which can then undergo a variety of chemical reactions. For instance, PLP forms hydrazones with hydrazides, which have been characterized by various spectroscopic methods and studied for their thermodynamics and kinetics of formation . The protonation of these hydrazones has also been investigated, providing insights into their structural and thermodynamic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of PLPHYD have been studied through various spectroscopic techniques. The electronic absorption spectra have been analyzed to evaluate the ionic forms of PLPHYD and related aldehydes, providing quantitative descriptions of equilibria for hydration and tautomerization . Additionally, the binding of PLPHYD and its derived hydrazones to bovine serum albumin has been studied, revealing the kinetics of the reaction and the stability constants of the associates .

Relevant Case Studies

PLP-dependent enzymes exhibit a wide range of reactions, and the chemistry and diversity of these enzymes have been extensively studied. For example, kynureninase and tyrosine phenol-lyase are two PLP-dependent enzymes that have been analyzed for their reaction mechanisms, highlighting the versatility of PLP as a cofactor . Furthermore, PLP has been introduced to a biomimetic indicator displacement assay for the determination of the absolute configuration, enantiomeric composition, and concentration of various compounds, showcasing its application in chiroptical assays .

Scientific Research Applications

Catalyst-Free Hydrazone Ligation in Proteins

Pyridoxal-5'-phosphate (PLP), an active form of Vitamin B6, demonstrates a fast imine formation with hydrazines under physiological conditions without requiring a catalyst. Researchers developed a protocol to link PLP covalently to proteins, enabling hydrazone formation with bioorthogonal hydrazinyl functional groups. This capability was demonstrated with the lectin Concanavalin A, which was efficiently labeled with PLP and used for cell surface labeling (Wang & Canary, 2012).

Conformational Analysis of Hydrazones

The conformational behavior of hydrazones derived from PLP and pyridinecarbohydrazide was studied using quantum chemistry and NMR techniques. This research is crucial as the coordination properties and biological activity of these compounds are significantly influenced by their conformation, which is vital for complex formation or binding to target biomolecules (Khodov et al., 2021).

Role in Natural Product Biosynthesis

PLP is involved in various reactions with amino acid, oxoacid, and amine substrates. A review of PLP-dependent enzymes in natural product biosynthesis highlighted the diversity of reactions, including transaminations, Claisen-like condensations, and various eliminations and substitutions, illustrating the versatility of PLP-dependent transformations in building chemical complexity (Du & Ryan, 2019).

Chirality Sensing

PLP was introduced to a biomimetic indicator displacement assay for determining the absolute configuration, enantiomeric composition, and concentration of unprotected amino acids, amino alcohols, and amines. This chiroptical assay is based on imine metathesis with a PLP aryl imine probe, highlighting PLP's role in chirality sensing (Pilicer et al., 2017).

Enzyme Reactions and Diversity

PLP is a key cofactor in a wide variety of amino acid reactions, including transamination, decarboxylation, and racemization. The reaction mechanisms of PLP-dependent enzymes such as kynureninase and tyrosine phenol-lyase were discussed, showcasing PLP's role in stabilizing different intermediates and influencing enzyme kinetics (Phillips, 2015).

Safety And Hazards

Contact with the powder or its dusts may cause irritation of the eyes, skin, and respiratory tract. Ingestion of large amounts may cause gastric disturbances. Sensitization may occur in some individuals . It’s also noted that it should not be released into the environment .

properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO6P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEQUQSGVRRXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046594
Record name Pyridoxal 5'-phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.
Record name MC-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pyridoxal phosphate hydrate

CAS RN

41468-25-1
Record name Pyridoxal 5′-phosphate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41468-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxal phosphate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041468251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxal 5'-phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRIDOXAL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V5IOJ8338
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
T Fujiwara - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… Pyridoxal phosphate hydrate (PLPHYD) was crystallized from an aqueous solution in the … ) was obtained by dissolving the pyridoxal phosphate hydrate crystals into 90% methanol; …
Number of citations: 23 www.journal.csj.jp
AHA Mohamed-Ahmed, MP Wilson… - Journal of Pharmacy …, 2017 - academic.oup.com
… Pyridoxal phosphate hydrate (>98%) was purchased from Sigma Aldrich. The marketed PLP dietary products include: Solgar 50 mg tablets (Batch No. 746087-03), Country Life tablets (…
Number of citations: 24 academic.oup.com
H Yasuda, T Hatano, T Honda, M Tsutsui, N Hattori… - Internal …, 2022 - jstage.jst.go.jp
… His anemia was promptly resolved with simple oral supplementation of pyridoxal phosphate hydrate. VB6 deficiency anemia can mimic myelodysplastic syndrome and thus is an …
Number of citations: 4 www.jstage.jst.go.jp
H Yasuda, N Fujiwara, Y Ishizaki, N Komatsu - Pancreatology, 2015 - Elsevier
… Gemcitabine was discontinued, and oral pyridoxal phosphate hydrate 60 mg/day and … Eight months after initiation of pyridoxal phosphate hydrate, hemoglobin remains elevated …
Number of citations: 19 www.sciencedirect.com
K Tsubouchi, Y Ikematsu, M Hashisako, E Harada… - Internal …, 2014 - jstage.jst.go.jp
… the administration of pyridoxal phosphate hydrate (vitamin B6). EB… In this case, treatment with pyridoxal phosphate hydrate was … Neither pyridoxine nor pyridoxal phosphate hydrate were …
Number of citations: 19 www.jstage.jst.go.jp
M Fukazawa, J Tezuka, M Sasazuki, N Masumoto… - Brain and …, 2018 - Elsevier
… At that time, pyridoxal phosphate hydrate was the only vitamin B6 formulation available for … The dose of pyridoxal phosphate hydrate was increased to 20 mg/kg/day and then to the …
Number of citations: 8 www.sciencedirect.com
K Kurane, M Goto, K Sano, K Noguchi, D Tamura… - Internal …, 2018 - jstage.jst.go.jp
… prescribed INH 200 mg/day and pyridoxal phosphate hydrate 20 mg/day for latent tuberculosis. … A dose of 3,500 mg (61 mg/kg) of pyridoxal phosphate hydrate was injected to replenish …
Number of citations: 6 www.jstage.jst.go.jp
H Yasuda, M Tsutsui, J Ando, T Inano… - International Journal of …, 2019 - Springer
… A total of 16 of 23 patients (69.6%) were found to have VB6 deficiency, but VB6 supplementation with pyridoxal phosphate hydrate did not elevate hemoglobin levels in deficient patients…
Number of citations: 13 link.springer.com
M Takeda, A Yaguchi, T Harada… - Acute Medicine & …, 2015 - Wiley Online Library
… An 83-year-old woman presented with the complaint of a sore throat and retrosternal pain after mistakenly ingesting two different PTPs, a pyridoxal phosphate hydrate and a teprenone …
Number of citations: 7 onlinelibrary.wiley.com
藤原隆二 - 1971 - ci.nii.ac.jp
ビタミン B6 誘導体 (ピリドキサールリン酸水化物及びピリドキサールリン酸・メチルヘミアセタール) の分子構造と結晶構造
Number of citations: 3 ci.nii.ac.jp

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